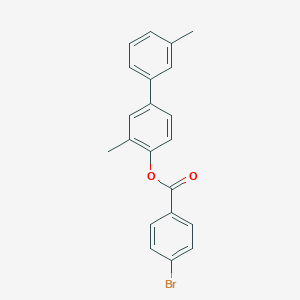
3,3'-dimethylbiphenyl-4-yl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate typically involves the following steps:
Formation of 3,3’-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,3’-dimethylbiphenyl is then esterified with 4-bromobenzoic acid in the presence of a suitable catalyst to form 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The biphenyl structure can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include quinones or other oxidized biphenyl derivatives.
Reduction: Reduced forms of the biphenyl structure.
科学研究应用
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.
相似化合物的比较
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the bromobenzoate group, making it less reactive in substitution reactions.
4,4’-Dimethylbiphenyl: Different substitution pattern on the biphenyl structure, leading to different chemical properties.
3,3’-Dimethoxybiphenyl: Contains methoxy groups instead of methyl groups, altering its electronic properties.
Uniqueness
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C21H17BrO2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
[2-methyl-4-(3-methylphenyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-4-3-5-17(12-14)18-8-11-20(15(2)13-18)24-21(23)16-6-9-19(22)10-7-16/h3-13H,1-2H3 |
InChI 键 |
JIGUSOGZGVSABE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(3-Methylbenzoyl)oxy]phenoxy}phenyl 3-methylbenzoate](/img/structure/B340095.png)
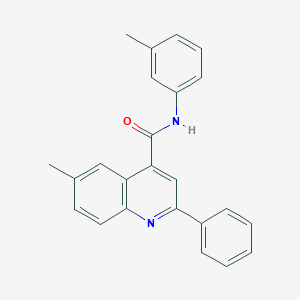
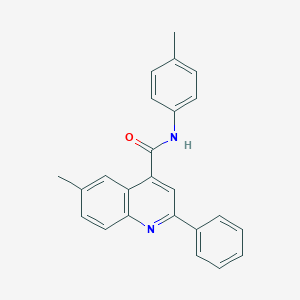
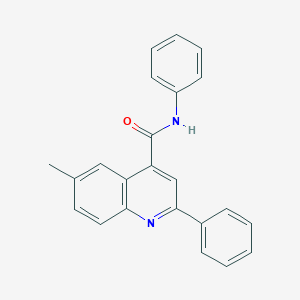
![7-{[3-(Trifluoromethyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340101.png)
![N-[4-(benzoylamino)phenyl]isonicotinamide](/img/structure/B340103.png)
![7-[(2-Chlorophenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B340104.png)
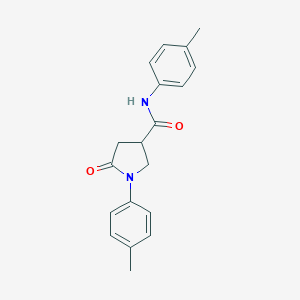
![1,8-Dibromo-17-(4-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B340106.png)
![7-(2-Toluidinocarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340107.png)
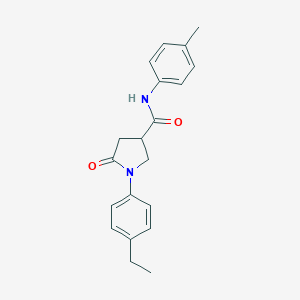
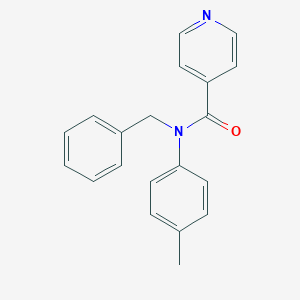
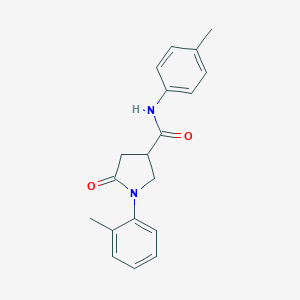
![7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340116.png)
